molecular formula C14H14N2O2 B13004702 Methyl 6-(methyl(phenyl)amino)nicotinate

Methyl 6-(methyl(phenyl)amino)nicotinate

Cat. No.: B13004702
M. Wt: 242.27 g/mol
InChI Key: WDLJJMNOHZGANL-UHFFFAOYSA-N
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Description

Methyl 6-(methyl(phenyl)amino)nicotinate is an organic compound that belongs to the class of nicotinates It is a derivative of nicotinic acid and is characterized by the presence of a methyl group, a phenyl group, and an amino group attached to the nicotinate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(methyl(phenyl)amino)nicotinate typically involves the esterification of 6-methylnicotinic acid with methanol under acidic conditions. The reaction is carried out by mixing 6-methylnicotinic acid with an alcoholic solvent, adjusting the pH to ≤1, and maintaining the reaction temperature at 80-100°C. The esterification reaction proceeds to form 6-methylnicotinate .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The esterification reaction is typically followed by purification steps such as distillation or crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(methyl(phenyl)amino)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the nicotinate structure.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Methyl 6-(methyl(phenyl)amino)nicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-(methyl(phenyl)amino)nicotinate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as D-amino acid oxidase and D-aspartate oxidase, which play a role in central nervous system disorders . By inhibiting these enzymes, the compound can modulate neurotransmitter levels and exert its effects on the nervous system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(methyl(phenyl)amino)nicotinate is unique due to its specific structure, which includes a phenyl group and an amino group attached to the nicotinate backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

methyl 6-(N-methylanilino)pyridine-3-carboxylate

InChI

InChI=1S/C14H14N2O2/c1-16(12-6-4-3-5-7-12)13-9-8-11(10-15-13)14(17)18-2/h3-10H,1-2H3

InChI Key

WDLJJMNOHZGANL-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC=C(C=C2)C(=O)OC

Origin of Product

United States

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